
(3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride
Overview
Description
(3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride is a synthetic organic compound that features a piperidine ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . These methods are chosen based on the desired yield, purity, and specific application of the compound.
Industrial Production Methods
Industrial production methods for this compound may include high-pressure injection, microfluidics, and phase separation techniques . These methods are optimized to produce large quantities of the compound with high efficiency and minimal waste.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its unique structure, which allows it to interact with various biological targets. It is being investigated for its efficacy in treating conditions such as:
- Cancer : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.
- Neurological Disorders : Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurodegenerative diseases.
Biological Research
In biological studies, (3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride serves as a probe to investigate biochemical pathways. Its interactions with enzymes and receptors provide insights into cellular processes.
Industrial Applications
The compound is utilized as an intermediate in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development.
Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives were tested against resistant bacterial strains using the broth microdilution method. Some compounds exhibited minimum inhibitory concentration (MIC) values lower than standard antibiotics, indicating comparable or superior efficacy against these strains.
Mechanism of Action
The mechanism of action of (3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a therapeutic effect . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.
Pyrazine derivatives: These compounds share the pyrazine ring structure and are used in various chemical and medicinal applications.
Uniqueness
(3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride is unique due to its specific combination of piperidine and pyrazine rings, which may confer distinct chemical and biological properties compared to other similar compounds .
Biological Activity
(3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride, with the chemical formula CHClNO and a molecular weight of 242.71 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring and a pyrazine moiety, which are known for their diverse pharmacological properties.
The compound is represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Below are details from recent research findings.
Antimicrobial Activity
Research indicates that compounds containing piperidine and pyrazine derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. For example, derivatives with similar structures demonstrated MIC values ranging from 0.5 to 4 μg/mL against standard strains and higher against resistant strains .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Compound A | 0.5 | M. tuberculosis (standard) |
Compound B | 4 | M. tuberculosis (resistant) |
Compound C | 1000 | Other microorganisms |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of pyrazine and piperidine can induce apoptosis in cancer cell lines. For instance, certain synthesized compounds exhibited cytotoxicity in FaDu hypopharyngeal tumor cells, with IC50 values indicating significant potency compared to standard treatments like bleomycin .
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial growth or cancer cell proliferation. For example, compounds with similar piperidine structures have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a target in both antimicrobial and anticancer therapies .
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of piperidine derivatives revealed that certain compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with zone of inhibition measurements supporting their efficacy .
Case Study 2: Anticancer Potential
In another investigation, a series of piperidinothiosemicarbazones were tested against various cancer cell lines, showing promising results in terms of cell viability reduction and apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-pyrazin-2-ylmethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c11-8-2-1-5-14(7-8)10(15)9-6-12-3-4-13-9;/h3-4,6,8H,1-2,5,7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFNDQGCHFEULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671559 | |
Record name | (3-Aminopiperidin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185316-35-1 | |
Record name | (3-Aminopiperidin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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